molecular formula C7H10N2O4 B011526 Aspartyl-alanyl-diketopiperazine CAS No. 110954-19-3

Aspartyl-alanyl-diketopiperazine

Cat. No.: B011526
CAS No.: 110954-19-3
M. Wt: 186.17 g/mol
InChI Key: RVLCUCVJZVRNDC-IMJSIDKUSA-N
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Description

Aspartyl-alanyl-diketopiperazine is under investigation in clinical trial NCT03349645 (An Open Label Extension Study to Assess the Safety of Long-Term Treatment With Ampion for Severe OA of the Knee).

Scientific Research Applications

  • Protein Structure Studies : It stabilizes β-hairpin conformations in protein surface mimetics, contributing to a better understanding of protein structures (Pfeifer & Robinson, 1998).

  • Combinatorial Chemistry : Aspartyl-alanyl-diketopiperazine serves as a building block for combinatorial libraries in chemistry (Rodionov et al., 2002).

  • Chemical Stability Research : The aspartyl-tripeptide-derived diketopiperazine has potential applications in chemistry research due to its stability under various conditions (Brückner et al., 2012).

  • Investigating Diastereomeric Peptides : Synthesis of cyclo[Asp-N-Bn-Ser] diketopiperazines can be used for the investigation of diastereomeric peptides and their derivatives (Marchini et al., 2010).

  • Food Additive Decomposition : It's one of the main decomposition products of aspartame hydrochloride, used in food science research (Prudel et al., 1986).

  • Polyamide Synthesis : Used in the polycondensation of homo-polyamides with high molecular weights and exhibits self-assembly properties in different solvent systems (Yin et al., 2021).

  • Peptide Sequence Growth : Utilized in solution-phase peptide synthesis to grow peptide sequences and induce β-hairpin mimics (Ressurreição et al., 2008).

  • Tumor Angiogenesis Studies : In cyclic peptidomimetics, bifunctional diketopiperazine scaffolds can inhibit vitronectin binding to integrins involved in tumor angiogenesis (Marchini et al., 2009).

  • Pharmaceutical Analysis : HPLC and CZE methods can separate and determine aspartame and its decomposition products in bulk material and diet soft drinks (Aboul‐Enein & Bakr, 1997).

  • Neurological Effects : Excessive aspartame ingestion, a source of this compound, might be involved in the pathogenesis of certain mental disorders and compromised learning and emotional functioning (Humphries et al., 2008).

Mechanism of Action

Research has shown that DA-DKP can influence T-lymphocyte cytokine production. When human T lymphocytes are exposed to DA-DKP, they produce significantly lower quantities of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) after antigen stimulation in vitro . The molecular pathway implicated in this modulation involves the activation of the guanosine triphosphatase Rap1 and subsequent downregulation of phosphorylated transcription factors ATF-2 and c-jun. These factors regulate the production of IFN-γ and TNF-α .

Safety and Hazards

  • Genotoxicity : DA-DKP has been found to exhibit aneugenic activity at concentrations exceeding real-life levels .
  • Clinical Use : Commercial human albumin preparations containing DA-DKP have been used safely in clinical settings .

Future Directions

: Shimonkevitz, R. (2008). A diketopiperazine fragment of human serum albumin modulates T-lymphocyte cytokine production through rap1. The Journal of Trauma, 64(1), 35-41. Link : Genotoxicity information from here : Additional context from here : Safety information from here

Biochemical Analysis

Biochemical Properties

Aspartyl-alanyl-diketopiperazine plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with T lymphocytes, where it modulates the inflammatory immune response through pathways associated with T cell anergy . Additionally, this compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition is crucial in reducing inflammatory cytokine production by T cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In T lymphocytes, it reduces the production of inflammatory cytokines, thereby modulating the immune response . This compound also influences cell signaling pathways, particularly those involving NF-κB, leading to changes in gene expression and cellular metabolism . By inhibiting NF-κB, this compound can reduce inflammation and promote a more regulated immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. It binds to and inhibits NF-κB, preventing the transcription of pro-inflammatory genes . This inhibition is achieved through the modulation of signaling pathways that lead to the activation of NF-κB. Additionally, this compound may interact with other proteins and enzymes involved in immune regulation, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other molecules . Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, although the exact duration of its stability and activity may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the immune response without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to immune regulation. It interacts with enzymes and cofactors that modulate its activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biological effects. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach specific sites to modulate immune responses effectively .

Subcellular Localization

This compound is localized in various subcellular compartments, where it can interact with target molecules and exert its effects . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows this compound to modulate specific cellular processes and pathways .

Properties

IUPAC Name

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCUCVJZVRNDC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110954-19-3
Record name Aspartyl-alanyl-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartyl-alanyl-diketopiperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASPARTYL-ALANYL-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Aspartyl-alanyl-diketopiperazine impact immune response, specifically in the context of T lymphocytes?

A1: Research suggests that DA-DKP exhibits immunosuppressive effects by modulating T lymphocyte activity. [, ] Specifically, DA-DKP increases the activation of the guanosine triphosphatase Rap1 within these cells. [] This, in turn, leads to a decrease in the activation of transcription factors like ATF-2 (activating transcription factor-2) and c-jun, which play crucial roles in regulating the production of important cytokines such as interferon-gamma and tumor necrosis factor-alpha. [] Consequently, the presence of DA-DKP can lead to a reduced production of these cytokines by activated T lymphocytes. [, ] This modulation of the T cell receptor signaling pathway by DA-DKP is similar to mechanisms observed in T-lymphocyte anergy, a state of immune tolerance. []

Q2: What is the significance of finding this compound in commercial human serum albumin preparations?

A2: Studies have detected notable concentrations of DA-DKP in various commercially available human serum albumin (HSA) preparations. [] This finding is significant because these HSA preparations are frequently used in clinical settings. [] The presence of DA-DKP in these preparations raises concerns as it has been shown to inhibit the production of interferon-gamma and tumor necrosis factor-alpha by activated human peripheral blood mononuclear cells (PBMCs) in vitro. [] This immunosuppressive effect may have unintended consequences, particularly in critically ill patients who are already immunocompromised. [] The discovery of DA-DKP in HSA preparations emphasizes the need for further investigation into its potential impact on clinical outcomes and the development of strategies to mitigate potential risks.

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